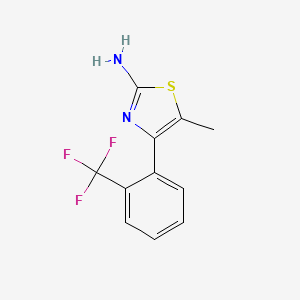

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine

CAS No.: 1781349-81-2

Cat. No.: VC2752730

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781349-81-2 |

|---|---|

| Molecular Formula | C11H9F3N2S |

| Molecular Weight | 258.26 g/mol |

| IUPAC Name | 5-methyl-4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H9F3N2S/c1-6-9(16-10(15)17-6)7-4-2-3-5-8(7)11(12,13)14/h2-5H,1H3,(H2,15,16) |

| Standard InChI Key | XOZFXQRQGIAFDI-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)N)C2=CC=CC=C2C(F)(F)F |

| Canonical SMILES | CC1=C(N=C(S1)N)C2=CC=CC=C2C(F)(F)F |

Introduction

Structural Characteristics and Properties

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine belongs to the class of substituted thiazoles, heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms. The presence of the trifluoromethyl group at the ortho position (position 2) of the phenyl ring distinguishes this compound from its isomers and contributes to its specific physicochemical properties.

Structural Comparison with Related Compounds

Table 1: Comparison of Structural Characteristics

| Characteristic | 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine | 5-Methyl-4-(3-trifluoromethyl-phenyl)-thiazol-2-ylamine |

|---|---|---|

| Position of CF3 group | Ortho (position 2) | Meta (position 3) |

| Molecular Formula | C11H9F3N2S | C11H9F3N2S |

| Molecular Weight | 258.26 g/mol | 258.26 g/mol |

| Core Structure | Thiazole ring with amino group at position 2 | Thiazole ring with amino group at position 2 |

The positional difference of the trifluoromethyl group between the 2- and 3-substituted analogs may lead to distinct three-dimensional conformations and altered electronic properties, potentially resulting in different biological activity profiles.

Synthesis Methods

The synthesis of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine likely follows routes similar to those established for related thiazole derivatives, with modifications to accommodate the specific substitution pattern.

General Synthetic Approaches

Based on synthetic methodologies documented for similar compounds, potential routes for synthesizing 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine may include:

-

Cyclization reactions using appropriate precursors, such as the reaction of 2-trifluoromethyl-benzaldehyde with thiosemicarbazide derivatives.

-

Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thiourea or substituted thioureas. This approach has been widely used for the preparation of 2-aminothiazoles .

-

Modifications of existing methodologies used for related compounds, such as those described for the synthesis of 4-phenylthiazole derivatives, which involve condensation reactions between phenylguanidines and appropriate intermediates .

Detailed Synthesis Example

Drawing from established protocols for similar thiazole derivatives, a potential synthetic route might involve:

-

Preparation of 2-bromo-1-(2-trifluoromethylphenyl)ethanone through bromination of the corresponding acetophenone.

-

Reaction of the brominated intermediate with thiourea or methylthiourea to form the thiazole ring structure.

-

Further modifications to introduce the methyl group at position 5, potentially through alkylation reactions or starting with appropriately substituted precursors .

As noted in the synthesis of related compounds: "Condensation reaction between 2-chloro-1-phenylethanone and 1-methylthiourea to afford N-methyl-4-phenylthiazol-2-amine, followed by the Friedel–Crafts acylation reaction" represents a viable approach that could be adapted for the target compound.

Research Applications

As a Chemical Building Block

5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine serves as a valuable intermediate in organic synthesis, particularly for the development of more complex molecular structures. The amino group at position 2 of the thiazole ring provides a reactive site for further derivatization, allowing for the creation of diverse chemical libraries .

Such building blocks are essential in medicinal chemistry programs aimed at discovering new therapeutic agents. The thiazole scaffold has been incorporated into numerous biologically active compounds, including antibiotics, antifungals, and anticancer agents.

In Drug Discovery Programs

The compound may find application in rational drug design approaches, where the unique electronic and steric properties conferred by the 2-trifluoromethyl substituent could be exploited to optimize interactions with specific biological targets.

Fluorinated compounds have gained significant attention in pharmaceutical research due to their often improved pharmacokinetic profiles. The strategic incorporation of fluorine atoms, particularly in the form of trifluoromethyl groups, can enhance bioavailability, metabolic stability, and binding selectivity.

Future Research Directions

Optimization of Synthesis

Further research could focus on developing more efficient and environmentally friendly synthetic routes for 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine. Potential areas for investigation include:

-

Microwave-assisted synthesis, which has been successfully applied to related thiazole derivatives: "Microwave irradiation conditions" have been shown to improve reaction efficiency.

-

Green chemistry approaches, including the use of less hazardous reagents and catalysts.

-

One-pot synthetic procedures to minimize isolation and purification of intermediates.

Exploration of Biological Activity

Given the potential biological significance of thiazole derivatives, comprehensive screening of 5-Methyl-4-(2-trifluoromethyl-phenyl)-thiazol-2-ylamine against various biological targets would be warranted. This could include:

-

Enzyme inhibition assays to evaluate potential as a therapeutic agent.

-

Antimicrobial testing against various bacterial and fungal strains.

-

Cell-based assays to assess anticancer potential and cytotoxicity profiles.

-

Computational studies to predict interactions with specific biological targets and guide further structural optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume